molecular formula C20H22N2O5S2 B2709079 6-((1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)-3,4-dihydroquinolin-2(1H)-one CAS No. 2034335-83-4

6-((1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B2709079
CAS No.: 2034335-83-4
M. Wt: 434.53
InChI Key: NUSTUUNSQJWDCX-UHFFFAOYSA-N
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Description

6-((1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)-3,4-dihydroquinolin-2(1H)-one is a useful research compound. Its molecular formula is C20H22N2O5S2 and its molecular weight is 434.53. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Benzodiazepines and Quinoline Derivatives : Research on the oxidation of tetrahydro-1,4-benzodiazepine derivatives and related compounds has provided insights into chemical reactions and synthetic pathways that could be relevant for the synthesis and modification of compounds similar to the one (Ishizumi et al., 1975).

  • Antimicrobial Activity of Sulfonylquinoxaline Derivatives : Studies on sulfonylquinoxaline derivatives have shown antimicrobial activities, suggesting that the sulfonyl group could play a significant role in the biological activity of related compounds (Ammar et al., 2020).

  • Regioselective Synthesis of Thieno[3,2-f]quinolin-7(6H)-one Derivatives : Research into sulfoxide rearrangement and synthesis of specific quinolinone derivatives highlights the chemical synthesis capabilities and potential applications in designing novel compounds with unique properties (Majumdar & Biswas, 1998).

Biological and Pharmacological Screening

  • Anticancer Evaluation of Naphthoquinone Derivatives : The study of phenylaminosulfanyl-1,4-naphthoquinone derivatives against cancer cell lines demonstrates the potential of structurally complex compounds for anticancer activity, suggesting a pathway for the exploration of similar compounds (Ravichandiran et al., 2019).

  • Antibacterial Activity of Fluoroquinolone-Based 4-Thiazolidinones : The synthesis and evaluation of fluoroquinolone-based thiazolidinones for antibacterial activities indicate the relevance of combining quinolone and thiazolidinone structures for biological applications (Patel & Patel, 2010).

Properties

IUPAC Name

6-[(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)sulfonyl]-3,4-dihydro-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S2/c23-20-9-6-16-14-17(7-8-18(16)21-20)29(26,27)22-11-10-19(28(24,25)13-12-22)15-4-2-1-3-5-15/h1-5,7-8,14,19H,6,9-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSTUUNSQJWDCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)S(=O)(=O)C3=CC4=C(C=C3)NC(=O)CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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